3-[(1,3-benzodioxol-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-[(1,3-benzodioxol-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C15H13NO6 and its molecular weight is 303.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.07428713 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Skeletal Rearrangement and Synthesis
Rearrangement into Oxabicyclo Octenones : The reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride followed by hydrolysis and treatment with trifluoroacetic acid leads to a stereospecific rearrangement, producing 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. This showcases a novel skeletal rearrangement from azabicyclo heptene derivatives (Kobayashi, Ono, & Kato, 1992).
Synthesis of Alkaloid-type Frameworks : Employing N-Allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid in a multicomponent reaction with aldehydes and isocyanides leads to natural product-like compounds with a 2-aza-7-oxabicyclo[4.3.0]nonane framework, relevant to various alkaloids (Sonaglia, Banfi, Riva, & Basso, 2012).
Chemical Transformations and Methodologies
Pyrrolo and Isoindolo Epoxyquinazolines : The reaction of γ-oxocarboxylic acids with aminomethyl-7-oxabicyclo[2.2.1]hept-5-en-2-ylamine leads to condensed pyrroloepoxyquinazolines, showcasing the versatility of these compounds in synthesizing complex heterocyclic structures (Kanizsai et al., 2007).
Furan as a Diene in Retro-Diels−Alder Reactions : The use of (di-exo-3-amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol with oxo carboxylic acids demonstrates the application of furan in preparing condensed 1,3-oxazines through retro-Diels−Alder reactions, revealing a method for synthesizing oxazine derivatives (Stájer, Miklós, Kanizsai, Csende, Sillanpää, & Sohår, 2004).
Thromboxane Antagonist Synthesis : The preparation of enantiomeric pairs of a novel thromboxane antagonist from known carboxy-7-oxabicyclo[2,2,1]hept-2-ylmethyl phenyl propionic acid methyl ester demonstrates the therapeutic potential of these compounds in addressing platelet aggregation and thrombi formation (Chern, Yek, Jan, & Kan, 2001).
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c17-14(12-9-3-4-10(22-9)13(12)15(18)19)16-7-1-2-8-11(5-7)21-6-20-8/h1-5,9-10,12-13H,6H2,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTUQMMOQJZMPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3C4C=CC(C3C(=O)O)O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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